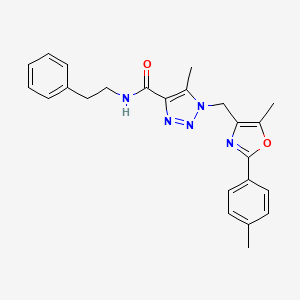

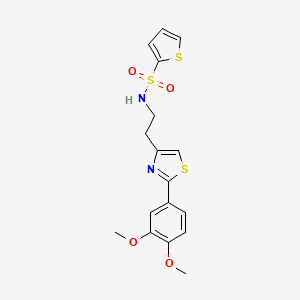

5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.

BenchChem offers high-quality 5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

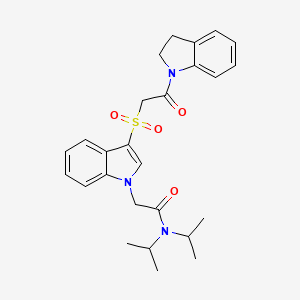

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . Given the structural complexity and potential for chemical modification, this compound could be explored for its efficacy against a range of viral pathogens.

Anti-inflammatory Properties

The indole scaffold is known for its bioactive properties, including anti-inflammatory effects . The compound’s ability to bind with high affinity to multiple receptors could make it a candidate for the development of new anti-inflammatory agents, potentially offering therapeutic benefits for conditions characterized by inflammation.

Anticancer Potential

Many indole derivatives are investigated for their anticancer properties . The presence of the 1,2,3-triazole moiety, in particular, is associated with a range of biological activities, including anticancer effects . Research into this compound could focus on its potential to act as a chemotherapeutic agent or as a scaffold for developing new anticancer drugs.

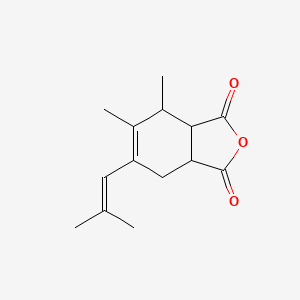

Antioxidant Effects

Compounds containing indole structures have been recognized for their antioxidant capabilities . Oxidative stress is a common pathway in various diseases, and the antioxidant properties of this compound could be harnessed to develop treatments that mitigate oxidative damage.

Antimicrobial and Antitubercular Activity

The indole core is often found in compounds with antimicrobial and antitubercular activities . The compound’s structural features may contribute to its ability to inhibit the growth of bacteria and Mycobacterium tuberculosis, the causative agent of tuberculosis.

Enzyme Inhibition

Derivatives of 1,2,3-triazole have been synthesized and evaluated for their ability to inhibit enzymes such as xanthine oxidase . This enzyme is involved in the metabolic pathway that leads to gout, and inhibitors like febuxostat are used in its treatment. The compound could be studied for its potential as an enzyme inhibitor, which may lead to the development of new medications for diseases like gout.

Ecotoxicological Impact

According to the classification provided by companies to ECHA in REACH registrations, substances similar to the compound are considered very toxic to aquatic life with long-lasting effects . This suggests that the compound could be used in studies related to environmental toxicology and the development of safer chemical alternatives.

properties

IUPAC Name |

5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-(2-phenylethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2/c1-16-9-11-20(12-10-16)24-26-21(18(3)31-24)15-29-17(2)22(27-28-29)23(30)25-14-13-19-7-5-4-6-8-19/h4-12H,13-15H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHXNIFQPKVVLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2956013.png)

amine](/img/structure/B2956015.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2956018.png)

![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2956021.png)

![1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956023.png)

![7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2956025.png)

![5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride](/img/structure/B2956034.png)